1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Properties
CAS No. |
571149-58-1 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-10(2)15-8-11(3)12(9-17)16-18-13-6-4-5-7-14(13)19(15)16/h4-8,10H,1-3H3 |
InChI Key |
QIURXNZSHHXMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process initiates with the formation of a Knoevenagel adduct between the aldehyde and the active methylene compound. Subsequent cyclization and rearomatization yield the fused imidazo-pyridine core. Key optimizations include:
-
Solvent selection : Ethanol outperformed dichloromethane (DCM) and acetonitrile due to its polarity, which stabilizes intermediates.
-
Base catalysis : TEA (7.5 equiv) provided superior yields (68–85%) compared to piperidine or DBU, likely due to its moderate basicity minimizing side reactions.
-
Temperature : Room temperature (25°C) sufficed for completion within 2–4 hours, avoiding thermal degradation.
Table 1: Optimization of Pseudo 3CR Conditions
| Parameter | Tested Options | Optimal Choice | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, DCM, MeCN | EtOH | 85 |
| Base | TEA, Piperidine, DBU | TEA | 82 |
| Temperature (°C) | 25, 50, 80 | 25 | 85 |
Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate
A Ritter-type reaction, reported by ACS Organic & Inorganic Au, utilizes benzylic alcohols and nitriles under Bi(OTf)₃/p-TsOH catalysis. Although originally designed for imidazo[1,5-a]pyridines, this method adapts well to the target compound by substituting 1-isopropyl-3-methylpyridin-2-yl methanol and benzonitrile derivatives.
Catalytic Cycle and Substrate Scope
The mechanism involves:
-
Benzylic cation generation : Bi(OTf)₃ facilitates alcohol dehydration, forming a stabilized carbocation.
-
Nitrile attack : The carbocation reacts with acetonitrile, forming a nitrilium intermediate.
-
Intramolecular cyclization : The nitrilium undergoes cyclization with the pyridine nitrogen, followed by rearomatization.
Table 2: Substrate Compatibility in Ritter-Type Synthesis
| Substrate Type | Yield Range (%) | Notable Examples |
|---|---|---|
| Aliphatic nitriles | 70–85 | Acetonitrile (75%), Propionitrile (72%) |
| Aromatic nitriles | 65–95 | Benzonitrile (88%), Naphthonitrile (95%) |
| Heteroaromatic | 50–78 | 2-Cyanopyridine (68%) |
Notably, electron-deficient nitriles (e.g., 4-cyanopyridine) exhibited lower yields (33–50%) due to reduced nucleophilicity.
Povarov (Aza-Diels-Alder) Reaction for Fused Scaffolds
The Povarov reaction, detailed in PMC, constructs the benzoimidazo-pyridine framework via a [4+2] cycloaddition between arylimines and dienophiles. For 1-isopropyl-3-methyl derivatives, 2-aminobenzimidazoles react with isopropyl methyl ketone-derived imines under catalyst-free conditions.
Stepwise Synthesis and Oxidation
-
Imine formation : 2-Aminobenzimidazole and isopropyl methyl ketone condense at 130°C without solvent, yielding the arylimine precursor (83–90%).
-
Cycloaddition : 3-Morpholinoacrylonitrile acts as the dienophile, with BF₃·Et₂O enhancing electrophilicity.
-
Oxidation : MnO₂ in DMF oxidizes the dihydro intermediate to the aromatic product (80–90% yield).
Table 3: Oxidation Conditions for Povarov Products
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | DMF | 120 | 1.0 | 85 |
| DDQ | THF | 80 | 2.0 | 78 |
| KMnO₄ | H₂O | 100 | 3.0 | 65 |
Comparative Analysis of Synthetic Routes
Each method offers distinct advantages:
-
Pseudo 3CR : Rapid (2–4 hours), room-temperature conditions, but limited to dialdehyde substrates.
-
Ritter-Type : Broad nitrile compatibility, high yields with Bi(OTf)₃, but requires elevated temperatures (150°C).
-
Povarov Reaction : Constructs complex fused rings, but involves multiple steps and oxidants.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its carbonitrile group , imidazole ring , and pyridine ring :
Nitrile Group Transformations
-
Hydrolysis : The carbonitrile can be hydrolyzed to a carboxylic acid (under acidic or basic conditions) or an amide (using hydrogen peroxide in acidic conditions) .
-
Nucleophilic Addition : Nitriles react with nucleophiles (e.g., alcohols, amines) to form imines or amidines. For example, nitriles in imidazopyridines can undergo Mannich reactions to introduce alkylamino side chains .
Heterocycle Reactivity
-
Electrophilic Substitution : The imidazole and pyridine rings undergo electrophilic substitution, particularly at positions ortho or para to nitrogen atoms. This enables functionalization via nitration, alkylation, or sulfonation .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids can introduce substituents at the 2-position of the imidazo[1,2-a]pyridine core, as demonstrated for related compounds .
-
Oxidation : The heterocycles may undergo oxidation to form quinoline-like derivatives, though this depends on substitution patterns .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis to carboxylic acid | H₂SO₄/H₂O, heat | Conversion to carboxylic acid |
| Suzuki-Miyaura coupling | Pd catalyst, arylboronic acid | Substitution at the 2-position |
| Electrophilic alkylation | Alkyl halide, base | Alkyl substitution on heterocycles |
Comparison of Structural Analogs
Structural analogs of 1-Isopropyl-3-methylbenzo imidazo[1,2-a]pyridine-4-carbonitrile exhibit diverse reactivity profiles, influenced by substituents:
| Compound | Core Structure | Key Reactions | Biological Activity |
|---|---|---|---|
| 3-Methylimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine + methyl | Carcinogenic behavior in cooked meats | (excluded) |
| 5-Methyl-2-(phenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine + phenyl | Antimicrobial activity | (excluded) |
| 6-Ethyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine + ethyl/CF₃ | Anticancer activity | (excluded) |
Cyclization Mechanisms
The formation of the imidazo[1,2-a]pyridine core involves C-N bond formation between aminopyridines and carbonyl-containing precursors. For example, copper-catalyzed oxidative cyclization proceeds via:
-
Enamine formation : Reaction of aminopyridines with ketones to form intermediates.
-
Oxidative dehydrogenation : Loss of hydrogen to form the aromatic heterocycle .
Cross-Coupling Pathways
Suzuki-Miyaura coupling at the 2-position of imidazo[4,5-b]pyridines is facilitated by palladium catalysts and ligands (e.g., XantPhos). The choice of ligand significantly affects reaction efficiency, with steric and electronic factors influencing selectivity .
Scientific Research Applications
Therapeutic Applications
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. The imidazo[1,2-a]pyridine class has been shown to interact with specific enzymes and receptors involved in cancer pathways, making it a candidate for therapeutic development against various cancers .
- Antimicrobial Properties : The compound has potential applications as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may exhibit activity against various pathogens .
- Anti-inflammatory Effects : The compound's ability to modulate immune responses positions it as a potential treatment for inflammatory diseases. Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have highlighted the potential of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile in drug discovery:
- A study demonstrated its effectiveness as an inhibitor of specific kinases involved in cancer progression. The compound showed selective inhibition against mutated forms of c-KIT kinase, which is implicated in gastrointestinal stromal tumors .
- Another research effort focused on the compound's ability to act as a dual inhibitor against SARS-CoV-2 entry mechanisms. Molecular docking studies indicated strong binding affinities to both ACE2 and spike protein targets, suggesting its potential role in antiviral therapies .
Interaction Studies
Understanding how 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile interacts with biological macromolecules is essential for its application:
- Binding Affinity Assessments : Interaction studies often employ techniques such as molecular docking to evaluate how well the compound binds to target proteins. These studies provide insights into its mechanism of action and help identify potential therapeutic windows.
- Biological Target Profiling : Research into enzyme and receptor interactions has revealed that this compound can modulate various biological pathways, which is crucial for developing targeted therapies .
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may act as a covalent inhibitor, targeting specific proteins involved in cancer cell proliferation. The compound’s structure allows it to form covalent bonds with target proteins, leading to the inhibition of their activity and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoimidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Electronic Properties
Key Insight : Electron-withdrawing groups (e.g., CN, CF₃) at position 4 improve stability and reactivity, while bulky substituents (e.g., isopropyl) at position 1 reduce undesired side reactions .
Structural and Functional Divergence
- Piperazinyl Derivatives : Compounds like 1-[4-(4-methoxyphenyl)piperazinyl]-3-methylbenzo[...]-4-carbonitrile exhibit enhanced solubility due to the piperazine moiety, making them suitable for drug formulation .
- Halogenated Analogues : 1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[...]-4-carbonitrile shows reduced metabolic degradation, a trait valuable in prolonged therapeutic action .
- Thiol-Containing Derivatives : 1-Mercapto-3-methylbenzo[...]-4-carbonitrile’s thiol group enables disulfide bond formation, useful in prodrug design .
Biological Activity
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound exhibits a unique structural profile that may influence its biological activity. The presence of an isopropyl and a methyl group along with a carbonitrile functional group suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.
Structural Characteristics
The compound features a fused ring system comprising imidazole and pyridine moieties. These structural elements are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The carbonitrile group enhances its reactivity, allowing for potential nucleophilic and electrophilic interactions in biological systems.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines such as glioblastoma and colorectal carcinoma. The compound's structure may facilitate binding to specific enzymes or receptors involved in cancer pathways .
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile | HCT-116 (Colorectal) | TBD |
| Bromo-substituted derivative | HeLa (Cervical) | 1.8 |
| Isopropyl-amidino derivative | K-562 (Leukemia) | 11.9 |
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Related compounds within the imidazo[1,2-a]pyridine class have been evaluated against various bacterial strains. For example, certain derivatives have demonstrated moderate activity against gram-positive and gram-negative bacteria. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain Tested | MIC (µM) |
|---|---|---|
| 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile | E. coli | TBD |
| Bromo-substituted derivative | S. aureus | 32 |
| Isopropyl-amidino derivative | Shigella flexneri | 58 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Imidazo[1,2-a]pyridine derivatives have been shown to modulate immune responses and inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Antiproliferative Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The results indicated that specific substitutions significantly enhanced antiproliferative activity compared to unsubstituted analogs.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The findings highlighted the importance of structural modifications in enhancing antibacterial properties.
- Mechanistic Studies : Research has also delved into the mechanistic pathways through which these compounds exert their effects on cancer cells and pathogens, providing insights into their potential as lead compounds for drug development.
Q & A
Q. What are the common synthetic routes for preparing benzo[4,5]imidazo[1,2-a]pyridine derivatives, and what methodological considerations ensure reproducibility?
Synthesis typically employs multicomponent reactions (MCRs) or pseudo-three-component reactions. A widely used protocol involves reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes and active methylene compounds (e.g., malononitrile) in solvents like 1,4-dioxane or ethanol under reflux. Key considerations:
- Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) or metal-free systems improve yields .
- Purification : Products often precipitate directly from the reaction medium, avoiding chromatography .
- Characterization : IR (CN stretch at ~2200 cm⁻¹), NMR (aromatic protons at δ 7.0–8.0 ppm), and HRMS are standard .
Q. How can spectral data (e.g., NMR, IR) be interpreted to confirm the structure of 1-substituted derivatives?
- IR Spectroscopy : Confirm the presence of nitrile groups (sharp peak ~2200 cm⁻¹) and NH₂ stretches (3200–3400 cm⁻¹) .
- ¹H NMR : Look for deshielded aromatic protons (e.g., δ 7.76–7.88 ppm for bromophenyl substituents) and NH signals (δ ~12.9–13.1 ppm) .
- HRMS : Match the molecular ion [M+H]⁺ with theoretical values (e.g., C₂₆H₁₈N₆O: 431.1621 amu) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multicomponent syntheses of benzoimidazopyridines?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance reactivity compared to ethanol or dioxane .
- Temperature control : Microwave-assisted heating (e.g., 120°C) reduces reaction time and improves regioselectivity .
- Catalyst loading : Adjusting trifluoroacetic acid (TFA) or base concentrations to suppress side reactions .
Example : For 1-oxo-3-aryl derivatives, Meldrum’s acid as a carbonyl source increased yields from 60% to 85% under reflux in ethanol .
Q. How do substituent effects (e.g., electron-withdrawing vs. donating groups) influence the electronic properties and reactivity of these compounds?
- Electron-withdrawing groups (e.g., NO₂, Br) : Stabilize intermediates via resonance, accelerating cyclization but may reduce solubility .
- Electron-donating groups (e.g., OMe) : Increase nucleophilicity at the imidazole ring, favoring coupling reactions .
Experimental design : Compare reaction kinetics (via HPLC) of 4-methoxyphenyl vs. 4-bromophenyl derivatives under identical conditions .
Q. What strategies resolve contradictions in reported spectral data or reaction outcomes across studies?
- Cross-validation : Replicate syntheses using identical substrates and conditions (e.g., 2-(nitromethylene)-dihydrobenzimidazole in DMSO at 80°C) .
- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations predict NMR chemical shifts and verify regiochemistry .
Methodological Recommendations
- Purity assessment : Use TLC with dual eluent systems (e.g., hexane/ethyl acetate 7:3) to detect unreacted aldehydes .
- Scale-up protocols : For gram-scale synthesis, replace microwave heating with oil-bath reflux to maintain yield .
- Safety : Handle nitrile-containing compounds in fume hoods; avoid skin contact (see SDS for CAS 385390-77-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
